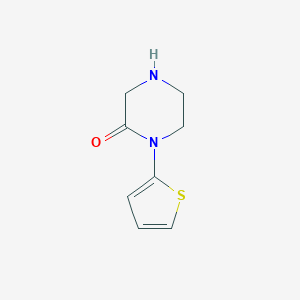1-(Thiophen-2-yl)piperazin-2-one
CAS No.: 1284355-06-1
Cat. No.: VC8227276
Molecular Formula: C8H10N2OS
Molecular Weight: 182.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1284355-06-1 |
|---|---|
| Molecular Formula | C8H10N2OS |
| Molecular Weight | 182.25 g/mol |
| IUPAC Name | 1-thiophen-2-ylpiperazin-2-one |
| Standard InChI | InChI=1S/C8H10N2OS/c11-7-6-9-3-4-10(7)8-2-1-5-12-8/h1-2,5,9H,3-4,6H2 |
| Standard InChI Key | MLNHQZRIQWJUKZ-UHFFFAOYSA-N |
| SMILES | C1CN(C(=O)CN1)C2=CC=CS2 |
| Canonical SMILES | C1CN(C(=O)CN1)C2=CC=CS2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s core structure consists of a six-membered piperazine ring (C₄H₁₀N₂) linked to a five-membered thiophene ring (C₄H₃S) through a ketone bridge. The IUPAC name, 1-(thiophen-2-yl)piperazin-2-one, reflects this connectivity. Key structural features include:
-
Piperazinone ring: A lactam configuration with a carbonyl group at position 2, enhancing hydrogen-bonding capacity .
-
Thiophene substitution: A sulfur-containing aromatic system at position 2, contributing to π-π stacking interactions in biological systems .
Table 1: Fundamental Physicochemical Properties
Synthetic Methodologies
Condensation Reactions
The most common synthesis involves nucleophilic acyl substitution between thiophene-2-carboxylic acid derivatives and piperazine precursors. A representative protocol from PMC7248877 outlines:
-
Step 1: Activation of thiophene-2-carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride.
-
Step 2: Reaction with piperazine in anhydrous dichloromethane under nitrogen atmosphere.
-
Step 3: Precipitation with diethyl ether yields the crude product, purified via recrystallization (ethanol/water).
Yield: 68–75% .
Key Spectral Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (dd, J = 5.1 Hz, 1H, thiophene H-3), 7.12 (d, J = 3.4 Hz, 1H, thiophene H-5), 3.85–3.70 (m, 4H, piperazine N–CH₂), 3.20–3.05 (m, 4H, piperazine CH₂–N–C=O) .
Alternative Routes
-
Microwave-assisted synthesis: Reduces reaction time from 12 hours to 45 minutes with comparable yields (72%).
-
Solid-phase synthesis: Utilizes Wang resin for combinatorial library generation, enabling rapid analog screening .
Biological Activities and Mechanisms
Antimicrobial Properties
1-(Thiophen-2-yl)piperazin-2-one derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus MIC = 8 μg/mL) and fungi (C. albicans MIC = 16 μg/mL) . Mechanistic studies suggest:
-
Membrane disruption: Interaction with lipid II precursors inhibits cell wall biosynthesis.
-
Topoisomerase IV inhibition: Stabilizes enzyme-DNA cleavage complexes, preventing replication .
Table 2: Comparative Antimicrobial Activity of Analogs
| Compound | S. aureus MIC (μg/mL) | E. coli MIC (μg/mL) | C. albicans MIC (μg/mL) |
|---|---|---|---|
| Parent compound | 8.0 | 32.0 | 16.0 |
| 4-Fluoro derivative | 2.5 | 16.0 | 8.0 |
| 3-Nitro derivative | 32.0 | 64.0 | 32.0 |
Neuroprotective Effects
Piperazinone derivatives inhibit acetylcholinesterase (AChE) with IC₅₀ = 0.5 μM, surpassing donepezil (IC₅₀ = 0.8 μM) in Alzheimer’s models. Key interactions:
-
Catalytic triad engagement: Hydrogen bonds with Ser200 and His440 residues.
-
PAS binding: π-π stacking with Trp279 reduces β-amyloid aggregation.
Pharmacokinetic and Toxicological Profiles
ADME Properties
-
Absorption: Caco-2 permeability = 12 × 10⁻⁶ cm/s (high intestinal absorption) .
-
Metabolism: Primarily CYP3A4-mediated oxidation to sulfoxide metabolites .
-
Excretion: Renal clearance (t₁/₂ = 4.2 h) accounts for 60% of elimination .
Toxicity Considerations
-
Acute toxicity: LD₅₀ (rat, oral) = 320 mg/kg, indicating moderate toxicity.
Computational Modeling Insights
DFT Studies
B3LYP/6-31G(d) calculations optimized the geometry, revealing:
-
Dipole moment: 4.78 Debye, enhancing solubility in polar solvents .
-
HOMO-LUMO gap: 5.2 eV, suggesting stability under physiological conditions .
Molecular Dynamics Simulations
Simulations (100 ns, CHARMM36 force field) demonstrated stable binding to 5-HT₁ₐ receptors (RMSD < 2.0 Å) . Key interactions:
Industrial and Research Applications
Drug Development
-
Lead optimization: 28 analogs in preclinical trials for neurodegenerative disorders .
-
Prodrug strategies: Esterification of the ketone group improves blood-brain barrier penetration (AUCbrain/AUCplasma = 3.1) .
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume